molecular formula C10H16O3 B2481906 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde CAS No. 2253641-28-8

2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde

Cat. No.: B2481906
CAS No.: 2253641-28-8
M. Wt: 184.235
InChI Key: MPVZDFUYUXNEJC-UHFFFAOYSA-N
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Description

2,2-Dimethoxyspiro[33]heptane-6-carbaldehyde is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a spiro[33]heptane core with two methoxy groups and an aldehyde functional group

Scientific Research Applications

2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products:

    Oxidation: 2,2-Dimethoxyspiro[3.3]heptane-6-carboxylic acid.

    Reduction: 2,2-Dimethoxyspiro[3.3]heptane-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde depends on its specific application and the molecular targets involved. In general, the compound’s reactivity is influenced by the presence of the aldehyde and methoxy groups, which can participate in various chemical reactions. The spirocyclic structure also imparts unique steric and electronic properties that can affect its interactions with other molecules.

Comparison with Similar Compounds

  • 6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
  • Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid)

Comparison: 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde is unique due to its specific functional groups and spirocyclic structure. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, Fecht’s acid is used in the synthesis of metal-organic frameworks (MOFs) due to its rigid spirocyclic backbone, while this compound may be more suitable for applications requiring aldehyde functionality.

Properties

IUPAC Name

2,2-dimethoxyspiro[3.3]heptane-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVZDFUYUXNEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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